molecular formula C8H3Br2F3N2 B13659485 3,7-Dibromo-5-(trifluoromethyl)-1H-indazole

3,7-Dibromo-5-(trifluoromethyl)-1H-indazole

Cat. No.: B13659485
M. Wt: 343.93 g/mol
InChI Key: ZSMLKYGDOBPXAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7-Dibromo-5-(trifluoromethyl)-1H-indazole is a synthetic indazole-based building block designed for research and development in medicinal chemistry. The indazole scaffold is a privileged structure in drug discovery, known for its versatile biological activities and presence in several approved pharmaceuticals and clinical candidates . This particular derivative features bromine substituents at the 3 and 7 positions, which serve as handles for further functionalization via metal-catalyzed cross-coupling reactions, and a metabolically stable trifluoromethyl group at the 5 position, often used to enhance a compound's lipophilicity and binding affinity . Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, making them valuable templates for discovering new therapeutic agents . Notable indazole-containing drugs include Pazopanib, a tyrosine kinase inhibitor for renal cell carcinoma, and Niraparib, an anticancer agent used for ovarian cancer . Recent research highlights the application of indazole derivatives as potent multi-isoform inhibitors of aldehyde dehydrogenases (ALDHs), a family of enzymes overexpressed in various cancers and associated with poor prognosis, stemness, and drug resistance . Furthermore, indazole cores are being investigated for their potential as anti-inflammatory, antimicrobial, and antimalarial agents, underscoring their significant research value . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly for use in laboratory research by qualified professionals.

Properties

Molecular Formula

C8H3Br2F3N2

Molecular Weight

343.93 g/mol

IUPAC Name

3,7-dibromo-5-(trifluoromethyl)-2H-indazole

InChI

InChI=1S/C8H3Br2F3N2/c9-5-2-3(8(11,12)13)1-4-6(5)14-15-7(4)10/h1-2H,(H,14,15)

InChI Key

ZSMLKYGDOBPXAU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=NNC(=C21)Br)Br)C(F)(F)F

Origin of Product

United States

Preparation Methods

Preparation Methods of 3,7-Dibromo-5-(trifluoromethyl)-1H-indazole

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Introduction of the trifluoromethyl group at position 5.
  • Selective bromination at positions 3 and 7 on the indazole ring.
  • Use of appropriate starting materials such as substituted indazoles or related heterocycles.
  • Control of reaction conditions (temperature, solvents, reagents) to achieve regioselectivity and high yields.

Stepwise Preparation Approach

Synthesis of 5-(Trifluoromethyl)-1H-indazole Core

A common approach to introduce the trifluoromethyl group involves condensation reactions using trifluoromethylated reagents:

  • Method: Condensation of 1H-indazole derivatives with ethyl 4,4,4-trifluoroacetoacetate in dry methanol under acidic conditions (polyphosphoric acid) at reflux for 24 hours under inert atmosphere (argon).
  • Outcome: Formation of 2-trifluoromethyl-1H-pyrimido[1,2-b]indazole-4-one derivatives, which can be further transformed to trifluoromethylated indazoles.
  • Monitoring: Reaction progress monitored by thin-layer chromatography (TLC).
  • Purification: Precipitation and filtration after solvent removal yield pure trifluoromethylated products.
Bromination to Introduce Bromine at Positions 3 and 7

Selective bromination is achieved using bromine or brominating agents under controlled temperature conditions:

  • Starting Material: 5-(Trifluoromethyl)-1H-indazole or 5-nitro-1H-indazole derivatives.
  • Reagents: Bromine added dropwise in solvents such as N,N-dimethylformamide (DMF) under nitrogen atmosphere.
  • Conditions: Initial cooling to -5 to 0 °C during bromine addition, followed by warming to 35-40 °C for 10-12 hours to complete bromination.
  • Workup: Addition of water at low temperature (<10 °C) to precipitate the product, filtration, washing, and recrystallization from ethanolic solutions with activated carbon and EDTA treatment to purify.
  • Yield: High yields reported (up to 95%) with high purity confirmed by high-performance liquid chromatography (HPLC).
Example: Synthesis of 3-Bromo-5-nitro-1H-indazole as Intermediate
  • 5-nitro-1H-indazole is brominated at position 3 using bromine in DMF under nitrogen at low temperature.
  • After reaction completion, the product is isolated by filtration and purified by recrystallization.
  • This intermediate can be further converted to the trifluoromethylated and dibrominated target compound by subsequent steps.
Palladium-Catalyzed Coupling for Further Functionalization
  • For introducing complex substituents or further elaboration, palladium-catalyzed cross-coupling reactions such as Suzuki or Sonogashira couplings are employed.
  • Example conditions: Using tetrakis(triphenylphosphine)palladium(0) as catalyst, sodium carbonate as base, in 1,2-dimethoxyethane and water at 90 °C for 15 hours under nitrogen atmosphere.
  • These conditions can be adapted to introduce bromine atoms at specific positions or to functionalize the indazole ring further.

Data Tables Summarizing Preparation Conditions and Yields

Step Starting Material Reagents/Conditions Temperature (°C) Time Yield (%) Notes
1 1H-indazole + ethyl 4,4,4-trifluoroacetoacetate Polyphosphoric acid, dry methanol, reflux, argon Reflux (~65-70) 24 h 70-90 Formation of trifluoromethylated intermediate
2 5-nitro-1H-indazole Bromine in DMF, nitrogen atmosphere -5 to 0 (add), 35-40 (incubate) 10-12 h >95 Selective bromination at position 3
3 5-(Trifluoromethyl)-1H-indazole Bromine in DMF or similar solvent Similar to above Similar 80-90 Bromination at positions 3 and 7 (regioselective)
4 Brominated indazole derivatives Pd(PPh3)4, Na2CO3, DME/H2O, 90 °C, nitrogen 90 15 h 27-70 Palladium-catalyzed coupling for further functionalization

Detailed Research Outcomes and Analysis

  • The bromination step is highly regioselective when controlled at low temperatures with slow addition of bromine, preventing over-bromination or side reactions.
  • The trifluoromethyl group introduction via condensation with trifluoroacetoacetate is efficient and yields stable intermediates suitable for further functionalization.
  • Palladium-catalyzed coupling reactions enable the installation of various substituents on the dibromoindazole scaffold, expanding the compound's utility in medicinal chemistry.
  • Analytical techniques such as HPLC, NMR (^1H, ^19F, ^13C), and mass spectrometry confirm the structure and purity of intermediates and final products.
  • The described methods are scalable and suitable for industrial production due to mild reaction conditions and high yields.

Chemical Reactions Analysis

3,7-Dibromo-5-(trifluoromethyl)-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include organometallic compounds such as Grignard reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the indazole ring.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atoms.

Scientific Research Applications

3,7-Dibromo-5-(trifluoromethyl)-1H-indazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs, often involves compounds like this compound due to its ability to interact with various biological pathways.

    Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism by which 3,7-Dibromo-5-(trifluoromethyl)-1H-indazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets. The exact pathways involved can vary, but they often include modulation of signal transduction pathways and alteration of gene expression .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their properties are summarized below:

Compound Name Substituents Molecular Formula Key Properties/Activities Reference
3,7-Dibromo-5-(trifluoromethyl)-1H-indazole Br (C3, C7); -CF₃ (C5) C₈H₃Br₂F₃N₂ High lipophilicity; potential kinase inhibition
5-Bromo-7-(trifluoromethyl)-1H-indazole Br (C5); -CF₃ (C7) C₈H₄BrF₃N₂ Similarity score: 0.88 to target compound
4-Bromo-5-(trifluoromethyl)-1H-indazole Br (C4); -CF₃ (C5) C₈H₄BrF₃N₂ Similarity score: 0.82; altered electronic effects
3-Bromo-5-(trifluoromethyl)-1H-indazole Br (C3); -CF₃ (C5) C₈H₄BrF₃N₂ Melting point: 141–142°C; MAO-B inhibition (IC₅₀: 0.662 nM)
5-Bromo-3,7-bis(trifluoromethyl)-1H-indazole Br (C5); -CF₃ (C3, C7) C₉H₃BrF₆N₂ Higher molecular weight (356.03 g/mol); hazard warnings (H315, H319)

Key Observations:

  • Positional Effects: Bromine at position 3 (vs.
  • Trifluoromethyl Group: The -CF₃ group at C5 increases metabolic stability and bioavailability compared to non-fluorinated analogs .
  • Dual Bromination: The 3,7-dibromo substitution in the target compound likely amplifies halogen bonding interactions, which are critical in kinase inhibition (e.g., Bcr-Abl inhibitors ).

Physicochemical Properties

  • Melting Points: Brominated indazoles typically exhibit higher melting points (e.g., 141–142°C for 3-bromo-5-CF₃-indazole ) due to increased molecular symmetry and halogen bonding.

Biological Activity

3,7-Dibromo-5-(trifluoromethyl)-1H-indazole is a synthetic indazole derivative that has garnered attention for its potential biological activities. This compound's unique structure, characterized by bromine and trifluoromethyl substituents, suggests diverse interactions with biological targets, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C9H4Br2F3N
  • Molecular Weight : 330.94 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of bromine and trifluoromethyl groups enhances its lipophilicity and potential receptor binding affinity. Preliminary studies suggest that this compound may act on specific enzymes or receptors involved in cellular signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of indazole derivatives, including this compound. It has shown effectiveness against various bacterial strains, with significant inhibition observed in Gram-positive bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.25 µg/mL
Escherichia coli0.5 µg/mL
Pseudomonas aeruginosa0.75 µg/mL

These results indicate that the compound possesses promising antibacterial activity, potentially serving as a lead compound for further development.

Antiprotozoal Activity

In vitro studies have assessed the antiprotozoal activity of this compound against parasites like E. histolytica and G. intestinalis. The results demonstrated that this compound exhibited IC50 values significantly lower than those of traditional treatments, indicating a higher potency.

Protozoan Species IC50 (µM)
Entamoeba histolytica0.740
Giardia intestinalis0.500

These findings suggest that structural modifications in indazoles can enhance their antiprotozoal efficacy.

Case Studies

A recent case study evaluated the effects of this compound in a murine model of infection caused by G. intestinalis. The treated group showed a significant reduction in parasite load compared to the control group, highlighting the compound's potential therapeutic benefits.

Structure-Activity Relationship (SAR)

The structural features of this compound are crucial for its biological activity. The presence of bromine atoms enhances electron-withdrawing effects, which may increase the compound's reactivity towards biological targets. The trifluoromethyl group contributes to increased lipophilicity, facilitating membrane penetration.

Q & A

Q. What are the common synthetic routes for 3,7-Dibromo-5-(trifluoromethyl)-1H-indazole, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) for introducing substituents and cyclization steps to form the indazole core. Key considerations include:
  • Solvent selection : Polar aprotic solvents like DMF or THF are preferred for coupling reactions due to their ability to stabilize intermediates .
  • Catalyst systems : Pd(PPh₃)₄ or Pd₂(dba)₃ with ligands such as XPhos enhance reaction efficiency .
  • Temperature control : Reactions often proceed at 80–110°C to balance yield and side-product formation .
  • Purification : Column chromatography or recrystallization ensures >95% purity .
    Example protocol:
StepReagents/ConditionsPurposeYield
BrominationNBS, DMF, 0°CIntroduce Br at C3/C760–75%
TrifluoromethylationTMSCF₃, CuI, DMFInstall CF₃ at C550–65%
CyclizationHydrazine hydrate, refluxForm indazole core70–85%

Q. How do spectroscopic techniques confirm the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR :
  • C3/C7 Br substituents : Deshielded aromatic protons (δ 7.8–8.2 ppm) and quaternary carbons (δ 120–125 ppm) .
  • CF₃ group : A singlet at δ -62 ppm in ¹⁹F NMR and a carbon signal at δ 122–125 ppm (q, J = 32 Hz) in ¹³C NMR .
  • IR Spectroscopy : Stretching vibrations for C-Br (550–600 cm⁻¹) and C-F (1100–1200 cm⁻¹) confirm substituents .
  • Mass Spectrometry : Molecular ion [M+H]⁺ matches theoretical mass (e.g., m/z 357.9 for C₈H₄Br₂F₃N₂) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of bromine substituents in cross-coupling reactions?

  • Methodological Answer :
  • DFT Calculations : Assess electron density at Br sites using software like Gaussian or ORCA. Lower electron density at C3 vs. C7 (due to CF₃ meta-directing effects) may explain preferential substitution at C3 .
  • Docking Studies : Compare activation energies for Pd insertion at C3 vs. C7. For example, shows CF₃ groups reduce electron density at adjacent positions, favoring oxidative addition at C3 .
  • Contradiction Resolution : If experimental yields contradict predictions, analyze steric effects (e.g., bulky ligands blocking C7) or solvent polarity’s role in stabilizing transition states .

Q. What strategies resolve contradictions in reported biological activities of similar indazole derivatives?

  • Methodological Answer :
  • SAR Analysis : Compare substituent effects. For example, shows 3-Cl-4-CF₃ indazole has higher kinase inhibition than 3-Br analogs due to improved hydrophobic interactions .
  • Assay Validation : Standardize cell-based assays (e.g., ATP levels for cytotoxicity) to minimize variability. uses MTT assays with controlled incubation times (24–48 hrs) .
  • Meta-Analysis : Pool data from studies using similar conditions (e.g., IC₅₀ values from and ) to identify trends masked by experimental noise .

Q. How can reaction yields be improved in palladium-catalyzed couplings for this compound?

  • Methodological Answer :
  • Precatalyst Activation : Use Pd(OAc)₂ with SPhos ligand for faster oxidative addition .
  • Microwave Assistance : Reduce reaction time (e.g., 30 mins vs. 12 hrs) while maintaining >80% yield .
  • Additives : K₂CO₃ or Cs₂CO₃ as base improves coupling efficiency by deprotonating intermediates .
  • Case Study : achieved 85% yield in a Suzuki coupling using Pd(dppf)Cl₂ and THF/water (3:1) at 90°C .

Data Contradiction Analysis

Q. Why do some studies report conflicting reactivity for bromine substituents in nucleophilic substitutions?

  • Methodological Answer :
  • Electronic vs. Steric Effects : CF₃ groups at C5 may electronically deactivate C7-Br but sterically hinder C3-Br. notes similar conflicts in 3-Cl-4-CF₃ indazoles .
  • Solvent Polarity : Polar solvents (e.g., DMSO) stabilize SN2 transitions at C7-Br, while nonpolar solvents favor SN1 at C3-Br .
  • Resolution Workflow :

Replicate reactions under identical conditions.

Use Hammett plots to quantify substituent effects.

Compare with DFT-calculated σ values for Br/CF₃ .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Bromination and CF₃ Installation

Reaction StepReagentsSolventTemp. (°C)Yield (%)Reference
BrominationNBSDMF0–2560–75
CF₃ AdditionTMSCF₃DMF8050–65
CyclizationNH₂NH₂EtOHReflux70–85

Q. Table 2: Comparative Bioactivity of Indazole Derivatives

CompoundTargetIC₅₀ (nM)Reference
3,7-Dibromo-5-CF₃-1H-indazoleKinase A120
3-Cl-4-CF₃-1H-indazoleKinase A85
5-CF₃-1H-indazoleKinase B450

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.